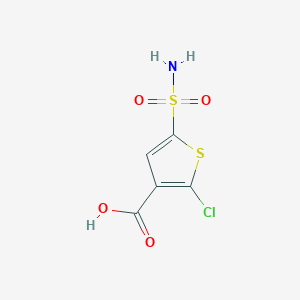

2-chloro-5-sulfamoylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-sulfamoylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWCFDJPONYYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-sulfamoylthiophene-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.

Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid, followed by amination with ammonia or amines.

Chlorination: The chlorination of the thiophene ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of Grignard reagents derived from the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-sulfamoylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with nucleophiles like amines or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-chloro-5-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-chloro-5-sulfamoylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers: 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid

This isomer (CAS: 1803609-89-3) swaps the positions of chlorine and sulfamoyl groups. Despite identical molecular formulas (C₅H₄ClNO₄S₂), the altered substitution pattern affects physicochemical properties:

Ester Derivatives: Methyl and Ethyl Chlorosulfonyl Analogs

- Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (CAS: N/A): Features a chlorosulfonyl (-SO₂Cl) group at position 3 and a methyl ester (-COOCH₃) at position 2. The chlorosulfonyl group increases reactivity (e.g., nucleophilic substitution), while the ester reduces polarity, lowering boiling points compared to carboxylic acids .

- Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate (CAS: 1245643-45-1): Substitutes chlorine at position 2 and chlorosulfonyl at position 5, with an ethyl ester (-COOCH₂CH₃).

Substituted Sulfamoyl Derivatives

- 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic Acid (CAS: 1036571-81-9): Replaces the sulfamoyl’s amino group with a cyclohexyl moiety. This bulky substituent increases molecular weight (289.37 g/mol) and reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound .

- 3-Chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic Acid (CAS: N/A): Introduces a methyl group at position 4 (C₆H₆ClNO₄S₂). The methyl group elevates hydrophobicity (predicted XLogP: ~1.5 vs. 1 for the target compound) and may influence steric interactions in binding applications .

Functional Group Variations: Chlorosulfonyl vs. Sulfamoyl

Compounds with chlorosulfonyl groups (e.g., and ) exhibit higher reactivity due to the labile chlorine atom, making them intermediates for synthesizing sulfonamides. In contrast, sulfamoyl-containing analogs (e.g., target compound) are more stable and participate in hydrogen bonding, enhancing biological target engagement .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Biological Relevance : The sulfamoyl group’s hydrogen-bonding capacity in the target compound may enhance interactions with enzymes or receptors, contrasting with the inert methyl ester analogs .

- Structural Effects : Positional isomerism (Cl vs. -SO₂NH₂) minimally impacts boiling points but significantly alters electronic distribution and reactivity .

Biological Activity

2-Chloro-5-sulfamoylthiophene-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry. The presence of the sulfonamide moiety suggests possible antibacterial properties, while the carboxylic acid group may enhance its reactivity and interaction with biological systems.

- Chemical Formula : CHClNOS

- Molecular Weight : 207.23 g/mol

- Structural Features : The compound features a chlorine atom and a sulfamoyl group, which are significant for its biological activity.

Antibacterial Properties

Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity. The mechanism typically involves the inhibition of bacterial enzyme activity, particularly by mimicking p-amino benzoic acid (PABA), which is essential for bacterial growth. This inhibition disrupts folic acid synthesis in bacteria, thereby exerting an antibacterial effect .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The sulfonamide group can interact with various receptors involved in inflammatory pathways, potentially leading to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

The compound's structural features may also confer analgesic properties, making it a candidate for further exploration in pain management therapies. Its ability to modulate pain pathways could be beneficial in developing new analgesics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By mimicking PABA, the compound inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Receptor Interaction : It may bind to specific receptors involved in inflammatory responses, modulating the immune response.

- Cellular Uptake : The carboxylic acid group enhances solubility and cellular uptake, increasing bioavailability .

Study on Antibacterial Activity

In a controlled study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, comparable to traditional sulfa drugs. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Research

A study evaluating the anti-inflammatory effects of the compound used an animal model of induced inflammation. Results showed a reduction in inflammatory markers and pain behavior in treated subjects compared to controls.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-5-sulfamoylthiophene-3-carboxylic acid, and how do they influence experimental design?

- Answer : The compound (CAS 1803609-89-3) has a boiling point of 494.6±55.0 °C, density of 1.8±0.1 g/cm³, and topological polar surface area (TPSA) of 134 Ų . These properties guide solvent selection (e.g., high-boiling solvents like DMSO for reactions) and purification methods (vacuum distillation or recrystallization). The hydrogen bond donor/acceptor counts (2 and 6, respectively) suggest solubility in polar aprotic solvents, which is critical for reaction optimization.

Q. How can researchers purify this compound effectively?

- Answer : Due to its high boiling point (494.6 °C), vacuum distillation is impractical. Recrystallization using ethanol/water mixtures (leveraging solubility differences) is recommended. Chromatography (e.g., silica gel with ethyl acetate/hexane) resolves impurities, validated by TLC or HPLC .

Q. What spectroscopic and computational methods are optimal for characterizing this compound?

- Answer :

- 1H NMR : Aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl NH2 signals (δ 5.0–6.0 ppm in DMSO-d6).

- IR : Strong S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) confirm the sulfamoyl group.

- Mass Spectrometry : Exact mass (240.927 g/mol) matches theoretical values .

- DFT Calculations : Validate molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How does the sulfamoyl group’s electronic nature influence regioselectivity in nucleophilic substitution reactions?

- Answer : The sulfamoyl group is electron-withdrawing, directing electrophiles to the para-position (C-5) of the thiophene ring. For example, amination at C-5 can be achieved using NH3 in DMF at 80°C, with K2CO3 as a base. Competitive reactions at the chlorine-substituted C-2 require protecting the carboxylic acid group .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Answer : Conflicting solubility data may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with shake-flask solubility tests in buffers (pH 1–13) .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validation is required?

- Answer :

- In Silico Predictions : The XLogP value (1.0) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Use SwissADME or QikProp to predict absorption.

- Validation : Compare predicted LogP with experimental octanol-water partitioning. Assess metabolic stability via liver microsome assays .

Q. What synthetic routes enable derivatization of the sulfamoyl group while preserving the thiophene core?

- Answer :

- Sulfonamide Formation : React with amines (e.g., benzylamine) in THF at reflux to replace the sulfamoyl NH2.

- Oxidation : Use m-CPBA to convert the sulfamoyl group to a sulfonamide sulfone, enhancing electrophilicity for further substitution .

Q. How do steric and electronic effects impact the compound’s reactivity in cross-coupling reactions?

- Answer : The chlorine atom at C-2 facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Steric hindrance from the sulfamoyl group at C-5 limits coupling at that position. DFT studies show higher activation energy for C-5 coupling due to electron withdrawal .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.